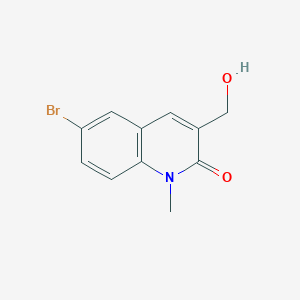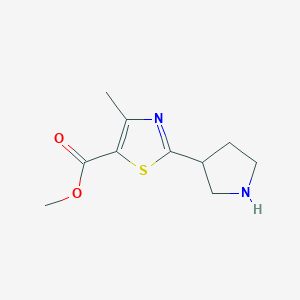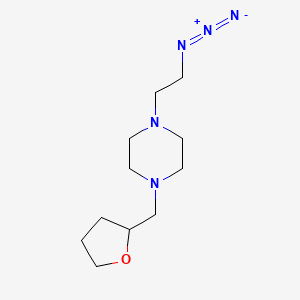
1-(2-Azidoethyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine
Übersicht
Beschreibung
1-(2-Azidoethyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine is a useful research compound. Its molecular formula is C11H21N5O and its molecular weight is 239.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Radiotracers for Positron Emission Tomography (PET)
Research on analogues of σ receptor ligand PB28, a piperazine derivative, has led to the development of compounds with added polar functionality and reduced lipophilicity for potential use as PET radiotracers in oncology. These analogues demonstrate significant affinities for receptor subtypes and possess characteristics conducive to tumor cell entry, highlighting their utility in diagnostic imaging and therapeutic monitoring (Abate et al., 2011).
Pharmacological Evaluation for Mental Health
Piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant effects in behavioral tests on animal models. This indicates the potential of piperazine derivatives in treating mental health disorders by modulating neurological pathways (Kumar et al., 2017).
Antibacterial and Biofilm Inhibition
Piperazine-linked bis(pyrazole-benzofuran) hybrids have been synthesized and tested for their antibacterial efficacies, including biofilm inhibition capabilities against various bacterial strains. These compounds show promise as novel antibacterial agents, especially for drug-resistant strains and biofilm-associated infections (Mekky & Sanad, 2020).
Antitumor Activities and DNA Affinity
A study on piperazine-1-yl-1H-indazole derivatives highlighted their importance in medicinal chemistry for their role in antitumor activities. These compounds, synthesized through efficient processes, have been characterized and evaluated for their docking studies, providing insights into their mechanisms of action at the molecular level (Balaraju et al., 2019).
Synthesis and Evaluation of Antimicrobial Agents
Azole-containing piperazine derivatives have been designed, synthesized, and assessed for their antimicrobial activities. These compounds display moderate to significant in vitro antibacterial and antifungal activities, indicating their potential as therapeutic agents for infectious diseases (Gan et al., 2010).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-4-(oxolan-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c12-14-13-3-4-15-5-7-16(8-6-15)10-11-2-1-9-17-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGKQVRGUQSXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)
![1-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1478686.png)


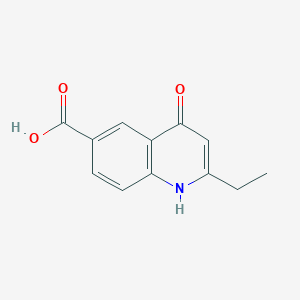
![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)
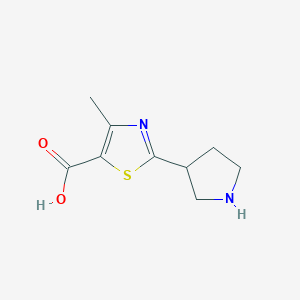
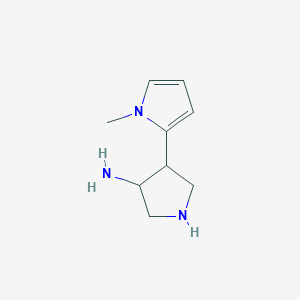
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)

